molecular formula C40H25CuN9O14S5 B570609 Reactive Blue 21 CAS No. 12236-86-1

Reactive Blue 21

Cat. No. B570609
CAS RN: 12236-86-1
M. Wt: 1079.535
InChI Key: WXQMFIJLJLLQIS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Reactive Blue 21 is a kinetic, high-salt reactive dye that is used as an analytical indicator . It is also used for coloring cotton, wool, silk, and polyamide textiles . It is known by various synonyms such as Reactive Turquoise Blue KN-G, Reactive Blue KN-G, Active Turquoise Blue G, and others .


Synthesis Analysis

This compound has been used in studies involving the synthesis of other compounds. For instance, it was used in a study involving the synthesis of magnesium ferrite using tragacanth gum as a biotemplate . Another study used zinc oxide nanoparticles for the photocatalysis, adsorption, and photolysis of this compound .


Chemical Reactions Analysis

This compound has been involved in studies related to its degradation. One study used an indirect electro-oxidation process enhanced by modified graphite electrodes for the decolorization of synthetic Reactive Turquoise Blue 21 dye-based model wastewater . Another study used synthesized zinc oxide nanoparticles for the photocatalysis, adsorption, and photolysis of this compound .

Scientific Research Applications

  • Nanoscale Zero-Valent Iron for RB21 Removal : RB21 can be effectively removed from aqueous solutions using Nano Zero-Valent Iron (NZVI) as a catalyst. Optimizing the process conditions such as catalyst amount, pH, removal time, and dye concentration can achieve over 95% removal efficiency (Sohrabi et al., 2016).

  • Use of Yellow Squash Shells in Fixed-Bed Column : Yellow Squash shells can be utilized for the adsorption of RB21 in a fixed-bed column. The breakthrough curves of RB21 were effectively predicted using an adaptive neuro‐fuzzy inference system model (Oguz & Utku, 2018).

  • Photodegradation with Multi-Dye@MOF Composite : A multi-dye@MOF composite significantly enhances the photodegradation of RB21 under visible-light irradiation. The composite displayed a 95.36% degradation performance, superior to commercial alternatives (Li et al., 2018).

  • Photo-Catalytic Degradation Using TiO2 and Cellulosic Fibers : Titanium dioxide (TiO2) immobilized on cellulosic fibers can be used for the photo-catalytic degradation of RB21 in aqueous medium under UV light irradiation (Jouali et al., 2019).

  • Adsorption with Modified Kaolin : Modified Kaolin effectively removes RB21 from aqueous solutions. The process parameters, including dye concentration, time, pH, and modified Kaolin dosage, were optimized using Response Surface Methodology (Gharbani & Nojavan, 2017).

  • Sorption and Solubilization in Micellar Media : The removal of RB21 through sorption using activated carbon and solubilization in micellar media was comparatively studied. The study involved understanding the interactions between the dye and surfactants (Shakoor et al., 2016).

  • Removal Using Modified Bentonite : Modified bentonite showed high efficiency in removing RB21 from aqueous solutions. Optimum conditions for removal were determined through response surface methodology (Gharbani, 2018).

  • Adsorption onto Hydrotalcite : Hydrotalcite demonstrated a high adsorption capacity for RB21. The process was influenced by parameters like pH, adsorbent dose, and initial dye concentration (Vanaamudan et al., 2016).

  • Photo-ozonation Process : The photo-ozonation process was effective in removing RB21 from aqueous media, optimized using central composite design and modeled with an artificial neural network (Mehrizad & Gharbani, 2016).

Future Directions

Future research could focus on improving the degradation of Reactive Blue 21. One study suggests that a multi-dye@MOF composite could be used to boost the photodegradation of this compound under visible-light irradiation . Another study suggests that a combination of ultrasonication and photocatalytic oxidation could yield superior energy efficiency in the degradation of this compound .

properties

IUPAC Name

copper;33-[[4-(2-hydroxyethylsulfonyl)phenyl]sulfamoyl]-2,11,20,29,39,40-hexaza-37,38-diazanidanonacyclo[28.6.1.13,10.112,19.121,28.04,9.013,18.022,27.031,36]tetraconta-1,3(40),4(9),5,7,10,12(39),13(18),14,16,19,21,23,25,27,29,31(36),32,34-nonadecaene-6,15,24-trisulfonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C40H25N9O14S5.Cu/c50-13-14-64(51,52)20-3-1-19(2-4-20)49-65(53,54)21-5-9-25-29(15-21)37-41-33(25)43-38-31-17-23(67(58,59)60)7-11-27(31)35(45-38)47-40-32-18-24(68(61,62)63)8-12-28(32)36(48-40)46-39-30-16-22(66(55,56)57)6-10-26(30)34(42-37)44-39;/h1-12,15-18,49-50H,13-14H2,(H3-2,41,42,43,44,45,46,47,48,55,56,57,58,59,60,61,62,63);/q-2;+2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WXQMFIJLJLLQIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NS(=O)(=O)C2=CC3=C(C=C2)C4=NC5=NC(=NC6=NC(=NC7=C8C=C(C=CC8=C([N-]7)N=C3[N-]4)S(=O)(=O)O)C9=C6C=C(C=C9)S(=O)(=O)O)C1=C5C=C(C=C1)S(=O)(=O)O)S(=O)(=O)CCO.[Cu+2]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C40H25CuN9O14S5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10893743
Record name Reactive Blue 21
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10893743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1079.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

12236-86-1
Record name Reactive Blue 21
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0012236861
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Reactive Blue 21
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10893743
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name C.I. Reactive Blue 21
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.117.686
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name REACTIVE BLUE 21
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/377M303BWG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.